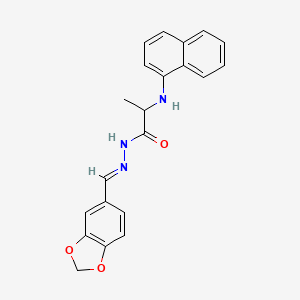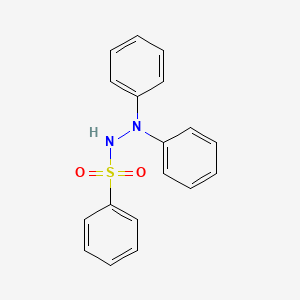![molecular formula C14H11N5S B5710785 nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone, also known as NPTB, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. NPTB is a thiosemicarbazone derivative that has shown promising results in various studies, including its potential use as an anticancer agent.
作用机制
The mechanism of action of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in DNA replication and repair. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone may also induce oxidative stress and disrupt cellular signaling pathways, leading to cell death.
Biochemical and Physiological Effects
nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer properties, nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have antimicrobial and anti-inflammatory effects. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to modulate the immune system and improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its relatively simple synthesis method and high yield. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is also stable and can be stored for long periods of time. However, one limitation of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone.
未来方向
There are many potential future directions for research on nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone may also have applications in treating other diseases, such as parasitic infections and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone, as well as its potential for clinical use.
合成方法
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone can be synthesized through a multistep process involving the reaction of 2-acetylpyridine with thiosemicarbazide and subsequent reactions with various reagents to form the final product. The synthesis of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been optimized to produce high yields and purity.
科学研究应用
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its use as an anticancer agent. Studies have shown that nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone can induce cell death in cancer cells and inhibit tumor growth in animal models. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been studied for its potential use in treating other diseases, such as parasitic infections and neurodegenerative disorders.
属性
IUPAC Name |
4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-7-16-12(5-1)13-10-20-14(18-13)19-17-9-11-4-3-6-15-8-11/h1-10H,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSSFTSBQDJPDV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)
![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)


![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)